Mevociclib

Descripción general

Descripción

Mecanismo De Acción

El mevociclib ejerce sus efectos inhibiendo la quinasa dependiente de ciclina 7 (CDK7). La CDK7, junto con la ciclina H y la MAT1, forma el complejo activador de CDK (CAK), que es responsable de la fosforilación del bucle T necesaria para la activación de las CDK 1, 2, 4 y 6. Esta activación impulsa la progresión del ciclo celular . Además, la CDK7 fosforila el dominio C-terminal de la ARN polimerasa II, facilitando el inicio de la transcripción .

Análisis Bioquímico

Biochemical Properties

Mevociclib interacts with CDK7, a cyclin-dependent kinase, and inhibits its function . This interaction is crucial in the biochemical reactions involving this compound. The compound exhibits anti-proliferative and apoptotic effects in solid tumor cell lines .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It exhibits anti-proliferative and apoptotic effects in solid tumor cell lines . It also possesses anti-tumor activity in hematological and multiple aggressive solid tumors .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with CDK7 . As a selective CDK7 inhibitor, it binds to the same cysteine residue located outside of the canonical kinase domain . This binding interaction leads to enzyme inhibition, which in turn can lead to changes in gene expression.

Temporal Effects in Laboratory Settings

Its anti-proliferative and apoptotic effects have been observed in solid tumor cell lines .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit tumor growth. For instance, in a study involving a TNBC in vivo model, this compound administered at a dosage of 20mg/kg biweekly for 35 days was found to inhibit tumor growth .

Metabolic Pathways

Given its role as a CDK7 inhibitor, it is likely to interact with enzymes and cofactors involved in cell cycle regulation .

Subcellular Localization

Given its role as a CDK7 inhibitor, it is likely to be found in the nucleus where CDK7 is located .

Métodos De Preparación

El mevociclib se sintetiza a través de una serie de reacciones químicas que involucran varios reactivos y condiciones. Un método común implica disolver el compuesto en dimetilsulfóxido (DMSO) para crear una solución madre . Las rutas sintéticas exactas y los métodos de producción industrial son propietarios y pueden variar según el fabricante.

Análisis De Reacciones Químicas

El mevociclib se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

El mevociclib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en diversas reacciones químicas para estudiar sus propiedades y comportamiento.

Biología: Se investiga por sus efectos en la regulación del ciclo celular y la transcripción.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos.

Comparación Con Compuestos Similares

El mevociclib es único en su alta selectividad para la CDK7. Los compuestos similares incluyen:

ICEC0942 (CT7001): Otro inhibidor selectivo de la CDK7 actualmente en ensayos clínicos.

SY-5609: Un inhibidor selectivo de la CDK7 con posibles aplicaciones terapéuticas.

LY3405105: Un inhibidor selectivo de la CDK7 que se está desarrollando para el tratamiento del cáncer.

El this compound destaca por sus potentes efectos antiproliferativos y apoptóticos en diversas líneas celulares de cáncer .

Propiedades

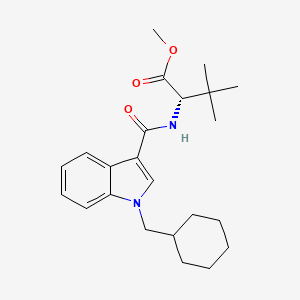

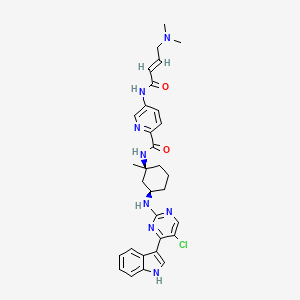

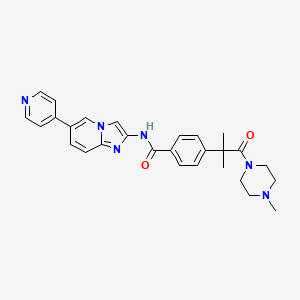

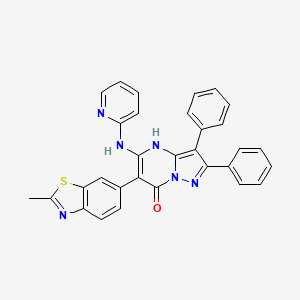

IUPAC Name |

N-[(1S,3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-1-methylcyclohexyl]-5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35ClN8O2/c1-31(39-29(42)26-13-12-21(17-33-26)36-27(41)11-7-15-40(2)3)14-6-8-20(16-31)37-30-35-19-24(32)28(38-30)23-18-34-25-10-5-4-9-22(23)25/h4-5,7,9-13,17-20,34H,6,8,14-16H2,1-3H3,(H,36,41)(H,39,42)(H,35,37,38)/b11-7+/t20-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJNYBYSTCRPAO-LXBQGUBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)C=CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@H](C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)/C=C/CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35ClN8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1816989-16-8 | |

| Record name | Mevociclib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1816989168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEVOCICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704LW082GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)